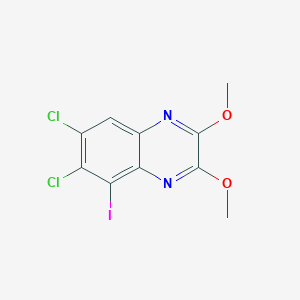
6,7-Dichloro-2,3-dimethoxy-5-iodoquinoxaline
Cat. No. B8296186
M. Wt: 384.98 g/mol
InChI Key: JLFLGSYJXFGJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05783572
Procedure details


A mixture of 6,7-dichloro-2,3-dimethoxy-5-iodoquinoxaline (3.0 g, 7.8 mmol), tributylvinylstannane (4.94 g, 15.6 mmol), lithium chloride (991 mg, 23.4 mmol) and bis(triphenylphosphine)palladium (II) chloride (600 mg, 1.56 mmol) in dry dimethylformamide (100 mL) was heated at 100° C. for 1.5 hours. The mixture was cooled, filtered, and the filtrate concentrated under reduced pressure. The residue was purified by flash chromatography (eluting with toluene) to give 6,7-dichloro-2,3-dimethoxy-5-ethenylquinoxaline (1.76 g, 79%), as a white solid.

Name
tributylvinylstannane
Quantity
4.94 g
Type
reactant
Reaction Step One



Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
600 mg
Type
catalyst
Reaction Step One

Yield
79%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](I)=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[N:8]=[C:7]([O:13][CH3:14])[C:6]([O:15][CH3:16])=[N:5]2.[CH2:18](C([SnH3])=C(CCCC)CCCC)[CH2:19]CC.[Cl-].[Li+]>CN(C)C=O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[Cl:1][C:2]1[C:3]([CH:18]=[CH2:19])=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[N:8]=[C:7]([O:13][CH3:14])[C:6]([O:15][CH3:16])=[N:5]2 |f:2.3,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C2N=C(C(=NC2=CC1Cl)OC)OC)I
|
|
Name
|
tributylvinylstannane
|
|
Quantity
|
4.94 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)C(=C(CCCC)CCCC)[SnH3]
|
|
Name
|
|
|
Quantity
|
991 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Li+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
bis(triphenylphosphine)palladium (II) chloride
|
|
Quantity
|
600 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography (eluting with toluene)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=C2N=C(C(=NC2=CC1Cl)OC)OC)C=C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.76 g | |
| YIELD: PERCENTYIELD | 79% | |
| YIELD: CALCULATEDPERCENTYIELD | 79.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
